molecular formula C7H3BrClNO2 B13258857 4-Bromo-7-chloro-1,2-benzoxazol-3-ol

4-Bromo-7-chloro-1,2-benzoxazol-3-ol

Cat. No.: B13258857
M. Wt: 248.46 g/mol
InChI Key: IHOOCCKZDHAZGV-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1,2-benzoxazol-3-ol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method includes the reaction of 2-aminophenol with bromine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be obtained.

    Oxidation Products: Oxidized forms of the benzoxazole ring, such as benzoxazole oxides.

    Reduction Products: Dehalogenated benzoxazole derivatives

Scientific Research Applications

4-Bromo-7-chloro-1,2-benzoxazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-1,2-benzoxazol-3-ol is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H3BrClNO2

Molecular Weight

248.46 g/mol

IUPAC Name

4-bromo-7-chloro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H3BrClNO2/c8-3-1-2-4(9)6-5(3)7(11)10-12-6/h1-2H,(H,10,11)

InChI Key

IHOOCCKZDHAZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)ONC2=O)Br

Origin of Product

United States

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